molecular formula C11H18NO3P B13710722 Diethyl (2-Amino-6-methylphenyl)phosphonate

Diethyl (2-Amino-6-methylphenyl)phosphonate

Cat. No.: B13710722
M. Wt: 243.24 g/mol
InChI Key: OSRIISMLVRTWGS-UHFFFAOYSA-N
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Description

Diethyl (2-Amino-6-methylphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is characterized by the presence of a phosphonate group attached to a 2-amino-6-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-Amino-6-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-amino-6-methylphenyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite acts as a nucleophile attacking the halide .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Amino-6-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (2-Amino-6-methylphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (2-Amino-6-methylphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-Amino-6-methylphenyl)phosphonate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and applications compared to its analogs .

Properties

Molecular Formula

C11H18NO3P

Molecular Weight

243.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-3-methylaniline

InChI

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-9(3)7-6-8-10(11)12/h6-8H,4-5,12H2,1-3H3

InChI Key

OSRIISMLVRTWGS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1N)C)OCC

Origin of Product

United States

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